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Compound of Interest

Compound Name: 4-Fluoro-2-methoxynicotinic acid

CAS No.: 1060806-71-4

Cat. No.: B2661951 Get Quote

Executive Summary
This guide outlines the synthetic utility of 4-Fluoro-2-methoxynicotinic acid (CAS: 1060806-

71-4) as a high-value scaffold for drug discovery, particularly in the development of Tyrosine

Kinase Inhibitors (TKIs) and GPCR ligands. Unlike standard nicotinic acids, the C4-fluorine

substituent acts as a highly reactive "warhead" for regioselective Nucleophilic Aromatic

Substitution (

), while the C3-carboxylic acid serves as a stable "anchor" for fragment coupling.

This document provides optimized protocols for transforming this scaffold into novel 4-amino-2-

methoxynicotinamides, a pharmacophore present in numerous bioactive compounds.

Chemical Reactivity Profile
To design effective synthetic routes, one must understand the electronic "zones" of the

molecule.

The Electronic Landscape
The pyridine ring is electron-deficient ($ \pi $-deficient). The presence of the carboxylic acid at

C3 further withdraws electron density, activating the ring toward nucleophilic attack.

Zone 1: The C4-Fluorine (The Warhead)
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Reactivity: High. Fluorine is the ideal leaving group for

on pyridine rings due to its high electronegativity, which stabilizes the anionic
Meisenheimer intermediate (see Diagram 1).

Selectivity: The C4 position is activated by both the ring nitrogen (para-relationship) and

the C3-carboxylic acid (ortho-relationship). It is significantly more reactive than the C2-

methoxy group.

Zone 2: The C3-Carboxylic Acid (The Anchor)

Reactivity: Standard. Suitable for amide coupling, esterification, or reduction to

alcohols/aldehydes.

Strategic Role: Usually derivatized after the

step to prevent side reactions, or protected as an ester if the nucleophile is harsh.

Zone 3: The C2-Methoxy (The Tuner)

Reactivity: Low/Moderate. Stable under mild basic conditions.

Novelty Potential: Can be demethylated (using HBr or BBr3) to generate a 2-pyridone

scaffold, altering the hydrogen bond donor/acceptor profile from Acceptor (OMe) to

Donor/Acceptor (Lactam).

Diagram 1: Synthetic Logic & Activation
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Caption: Reactivity map of the scaffold showing the three distinct functionalization zones.

Experimental Protocols
Protocol A: Regioselective Displacement (Library
Generation)
Objective: Replace the C4-Fluorine with a diversity of amines while leaving the C2-methoxy

and C3-acid intact. Scope: Primary and secondary amines (aliphatic and aromatic).

Materials:

Substrate: 4-Fluoro-2-methoxynicotinic acid (1.0 equiv)

Nucleophile: Amine (

) (1.2 - 1.5 equiv)

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) Note: Extra base is needed to neutralize the
carboxylic acid first.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2661951?utm_src=pdf-body-img
https://www.benchchem.com/product/b2661951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2661951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent:

-Dimethylacetamide (DMAc) or DMSO (anhydrous).

Temp: 60°C – 90°C.

Step-by-Step Workflow:

Preparation: In a sealed reaction vial, dissolve 4-Fluoro-2-methoxynicotinic acid (100 mg,

0.58 mmol) in anhydrous DMAc (2.0 mL).

Activation: Add DIPEA (250 µL, 1.45 mmol). Stir at room temperature for 5 minutes.

Observation: The solution may warm slightly as the carboxylate salt forms.

Addition: Add the amine nucleophile (0.70 mmol).

Reaction: Heat the block to 80°C. Monitor by LC-MS or TLC (MeOH/DCM 1:9).

Critical Insight: Aliphatic amines usually react within 2–4 hours. Anilines (aromatic amines)

are less nucleophilic and may require 100°C or overnight stirring.

Workup (Precipitation Method):

Cool to room temperature.

Slowly add the reaction mixture to 10 mL of 1M aqueous Citric Acid (pH ~3–4).

Result: The product (4-amino-2-methoxynicotinic acid) usually precipitates as a solid.

Filter, wash with water, and dry.

Alternative: If no precipitate forms, extract with EtOAc (3x), dry over

, and concentrate.

Validation Criteria:

LC-MS: Mass shift corresponding to

.
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19F NMR: Complete disappearance of the starting material signal (approx -105 ppm).

Protocol B: Amide Coupling (Scaffold Anchoring)
Objective: Convert the C3-carboxylic acid into an amide to attach the "tail" of the drug

molecule. Prerequisite: This can be performed before or after Protocol A. However, performing

it after (on the 4-amino derivative) is generally preferred to avoid competing nucleophilic attack

on the activated ester.

Materials:

Substrate: 4-Substituted-2-methoxynicotinic acid.

Coupling Agent: HATU (1.1 equiv).

Amine Partner:

(1.1 equiv).

Base: DIPEA (3.0 equiv).

Solvent: DMF.

Step-by-Step Workflow:

Dissolve the nicotinic acid derivative in DMF (0.2 M concentration).

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to form the activated ester

(O-At ester).

Visual Check: Solution often turns yellow/orange.

Add the amine partner.[1] Stir at Room Temperature for 2–16 hours.

Quench: Add saturated

solution.
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Isolation: Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF, then

brine.

Mechanism & Troubleshooting Guide
The Mechanism
Understanding the mechanism explains why the 4-position reacts and the 2-position does not.

The intermediate (Meisenheimer complex) places a negative charge on the ring nitrogen and

the carbons.

Why 4-F and not 2-OMe?

Leaving Group Ability: Fluorine is a superior leaving group in

because the rate-determining step is the addition of the nucleophile. The high
electronegativity of F lowers the energy of the transition state. Methoxide is a poor leaving
group by comparison.

Sterics: The C3-carboxylate (or ester) creates steric bulk. The C4 position is less hindered

than the C2 position, which is flanked by the ring nitrogen and the C3 substituent.

Diagram 2: Reaction Workflow & Decision Tree

4-Fluoro-2-methoxy
nicotinic acid

Is Nucleophile
Sensitive to Acid?
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Intermediate:
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Intermediate:
4-Fluoro-Ester

Final Coupling
(Amide Formation)

 S_NAr then
Hydrolysis
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Caption: Decision tree for selecting the optimal synthetic route based on nucleophile stability.

Troubleshooting Table
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Issue Probable Cause Solution

No Reaction (S_NAr)
Nucleophile is too weak (e.g.,

electron-poor aniline).

Increase Temp to 100°C;

Switch solvent to NMP; Use

microwave irradiation.

Regio-scrambling Attack at C2-methoxy (rare).

Lower temperature; Ensure

C4-F is high quality; Confirm

structure by NOE NMR.

Low Yield (Coupling) Steric hindrance at C3.

Switch from HATU to T3P

(Propylphosphonic anhydride)

which is superior for sterically

hindered anilines.

Hydrolysis of OMe Acidic workup too harsh.

Avoid strong acids (HCl) during

workup; The 2-OMe is acid-

labile (converts to pyridone).

Quality Control & Validation Data
For the synthesized 4-(benzylamino)-2-methoxynicotinamide (Example Compound):

1H NMR (DMSO-d6):

Look for the loss of the C4-H coupling (if comparing to non-fluorinated) or simply the

presence of the NH signal (broad, ~8.0 ppm).

Diagnostic Signal: The C5-H and C6-H protons of the pyridine ring will show a

characteristic doublet-doublet pattern. The C5-H usually shifts upfield upon substitution of

F with N (electron donation from N into the ring).

19F NMR:

Starting Material: Sharp singlet around -105 ppm (varies by solvent).

Product:Silent. (Absence of signal is the confirmation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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